

Unveiling the Structure of Cbz-L-Tyrosine Benzyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cbz-L-Tyrosine benzyl ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of **Cbz-L-Tyrosine benzyl ester**, a crucial building block in peptide synthesis and drug development. This document details the synthetic pathway, purification methods, and the spectroscopic techniques used to confirm its chemical structure.

Core Data Summary

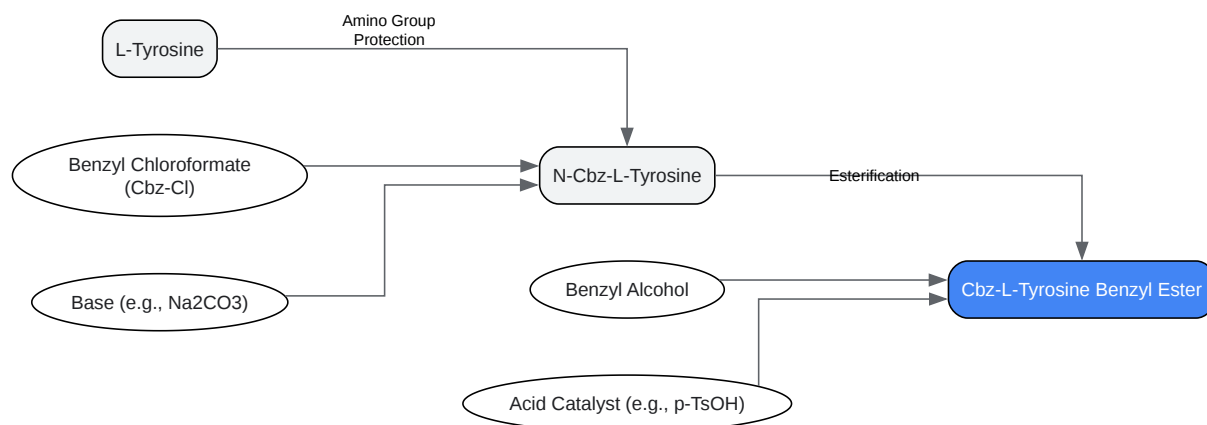
The structural and physical properties of **Cbz-L-Tyrosine benzyl ester** are summarized in the table below, providing a quick reference for researchers.

Property	Value
IUPAC Name	benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate[1]
Synonyms	Z-L-Tyrosine-OBzl, N-Cbz-L-Tyrosine benzyl ester
Molecular Formula	C ₂₄ H ₂₃ NO ₅ [1]
Molecular Weight	405.44 g/mol [1]
CAS Number	5513-40-6[1]
Appearance	White to off-white crystalline powder
Melting Point	115-120 °C
Solubility	Soluble in organic solvents like DMF, DMSO, and alcohols

Synthesis and Purification

The synthesis of **Cbz-L-Tyrosine benzyl ester** involves a two-step process: the protection of the amino group of L-Tyrosine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid with benzyl alcohol.

Synthesis Pathway



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Caption: Synthesis of **Cbz-L-Tyrosine benzyl ester**.

Experimental Protocols

1. N-Protection of L-Tyrosine:

- Materials: L-Tyrosine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Dioxane, Water.
- Procedure:
 - Dissolve L-Tyrosine in an aqueous solution of sodium carbonate.
 - Cool the solution in an ice bath.
 - Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature and pH.
 - Continue stirring for a few hours at room temperature.

- Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the N-Cbz-L-Tyrosine.
- Filter the precipitate, wash with cold water, and dry under vacuum.

2. Benzyl Esterification of N-Cbz-L-Tyrosine:

- Materials: N-Cbz-L-Tyrosine, Benzyl Alcohol, p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst, Toluene or a similar azeotroping solvent.
- Procedure:
 - Suspend N-Cbz-L-Tyrosine and a catalytic amount of p-TsOH in toluene.
 - Add an excess of benzyl alcohol to the suspension.
 - Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture and wash it with an aqueous solution of sodium bicarbonate and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

3. Purification by Recrystallization:

- Solvent System: A common solvent system for recrystallization is ethyl acetate/hexane or ethanol/water.
- Procedure:
 - Dissolve the crude **Cbz-L-Tyrosine benzyl ester** in a minimum amount of the hot solvent (e.g., ethyl acetate).
 - If necessary, filter the hot solution to remove any insoluble impurities.

- Allow the solution to cool slowly to room temperature to form crystals.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry them under vacuum.

Structure Elucidation by Spectroscopy

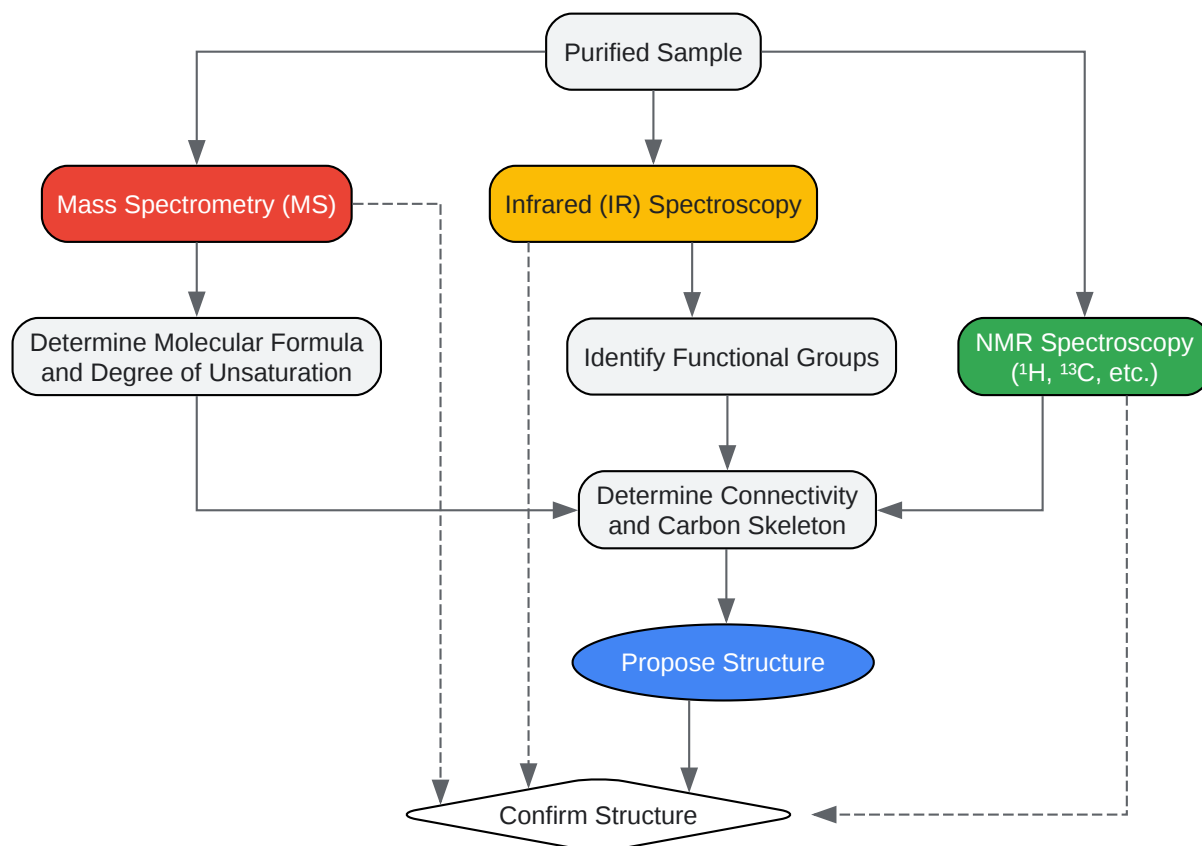
The structure of the synthesized **Cbz-L-Tyrosine benzyl ester** is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Spectroscopic Technique	Expected Data
¹ H NMR (in CDCl ₃)	δ (ppm): ~7.3 (m, 10H, Ar-H of Cbz and Benzyl), ~6.9 (d, 2H, Ar-H of Tyrosine), ~6.6 (d, 2H, Ar-H of Tyrosine), ~5.1 (s, 2H, CH ₂ of Cbz), ~5.0 (s, 2H, CH ₂ of Benzyl ester), ~4.6 (m, 1H, α-CH), ~3.0 (m, 2H, β-CH ₂), ~5.3 (d, 1H, NH), ~8.0 (s, 1H, OH)
¹³ C NMR (in CDCl ₃)	δ (ppm): ~171 (C=O, ester), ~156 (C=O, carbamate), ~155 (C-OH of Tyrosine), ~136-127 (Aromatic carbons), ~67 (CH ₂ of Cbz), ~67 (CH ₂ of Benzyl ester), ~56 (α-C), ~37 (β-C)
IR Spectroscopy (KBr)	ν (cm ⁻¹): ~3400 (O-H stretch, phenolic), ~3300 (N-H stretch, amide), ~3100-3000 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1690 (C=O stretch, amide), ~1515 (N-H bend, amide II), ~1250 (C-O stretch)[2][3][4]
Mass Spectrometry (ESI+)	m/z: 406.16 [M+H] ⁺ , 428.14 [M+Na] ⁺ . Expected fragmentation includes the loss of the benzyl group (91 Da) and the benzyloxycarbonyl group (135 Da).[5]

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic elucidation of an organic compound's structure is a systematic process of data integration.



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Caption: General workflow for structure elucidation.

This guide provides the essential information for the synthesis, purification, and structural confirmation of **Cbz-L-Tyrosine benzyl ester**. The detailed protocols and expected spectroscopic data serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the efficient and accurate preparation of this important molecule.

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- To cite this document: BenchChem. [Unveiling the Structure of Cbz-L-Tyrosine Benzyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554261#cbz-l-tyrosine-benzyl-ester-structure-elucidation]

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